S32826

Übersicht

Beschreibung

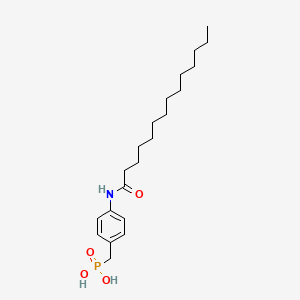

Autotaxin is an enzyme that catalyzes the transformation of lysophosphatidylcholine into lysophosphatidic acid, a phospholipid involved in various cellular activities such as motility and growth signaling . Due to its significant role in pathological conditions like oncology and diabetes, S32826 has garnered attention for its potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

S32826 hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Industrie: Begrenzte industrielle Anwendungen aufgrund seiner vorrangigen Verwendung in Forschungsumgebungen.

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die enzymatische Aktivität von Autotaxin hemmt. Autotaxin katalysiert die Umwandlung von Lysophosphatidylcholin in Lysophosphatidsäure, die dann mit G-Protein-gekoppelten Rezeptoren interagiert, um verschiedene zelluläre Reaktionen zu induzieren . Durch die Hemmung von Autotaxin reduziert this compound die Produktion von Lysophosphatidsäure und moduliert so die mit diesem Phospholipid verbundenen zellulären Aktivitäten .

Wirkmechanismus

Target of Action

The primary target of S32826 is autotaxin , an enzyme that catalyzes the transformation of lyso-phosphatidylcholine into lyso-phosphatidic acid (LPA) .

Mode of Action

This compound inhibits autotaxin by binding to its active site, thereby preventing the conversion of lyso-phosphatidylcholine into LPA . It shows similar inhibitory effects on various autotaxin isoforms .

Biochemical Pathways

The inhibition of autotaxin by this compound leads to a decrease in the production of LPA, a phospholipid that acts as a motility factor or growth signal through its G-protein coupled seven transmembrane receptors . This can affect various cellular processes, including cell proliferation and migration .

Pharmacokinetics

While this compound is a potent inhibitor of autotaxin in vitro, its in vivo stability and bioavailability are poor . This limits its use in animal models and potentially in clinical applications .

Result of Action

In cellular models, this compound has been shown to decrease cell viability and migration, and increase the proportions of apoptotic cells . It also reduces the expression of total FAK and phosphorylated FAK, and their distribution along the cell membrane where adhesion structures are located .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and bioavailability can be affected by the conditions of the cellular environment . .

Biochemische Analyse

Biochemical Properties

S32826 interacts with various autotaxin isoforms, inhibiting their activity . It has been shown to inhibit the release of LPA from adipocytes, indicating its role in biochemical reactions . The nature of these interactions involves the inhibition of the enzymatic site required for LPA generation .

Cellular Effects

This compound has been evaluated in cellular models of diabesity and oncology . It influences cell function by inhibiting the production of LPA, a compound involved in cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of 4-Tetradecanamidobenzylphosphonic acid involves its binding interactions with autotaxin, leading to enzyme inhibition . This results in a decrease in the conversion of lysophosphatidylcholine into LPA, thereby affecting changes in gene expression .

Metabolic Pathways

The metabolic pathways involving 4-Tetradecanamidobenzylphosphonic acid are centered around its interaction with autotaxin

Vorbereitungsmethoden

The synthesis of S32826 involves a systematic screening of several thousand compounds using a colorimetric assay. This process takes advantage of the phosphodiesterase activity of autotaxin, which is essential for lysophosphatidic acid generation . The compound is synthesized through the reaction of [4-(tetradecanoylamino)benzyl]phosphonic acid with various reagents under controlled conditions

Analyse Chemischer Reaktionen

S32826 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Studien zu dieser Reaktion begrenzt sind.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Phosphonsäuregruppe.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Para-Nitrophenylphosphonat und Hexadecyltrimethylammoniumbromid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate der ursprünglichen Verbindung, die modifiziert wurden, um ihre inhibitorische Aktivität gegen Autotaxin zu verstärken .

Vergleich Mit ähnlichen Verbindungen

S32826 ist aufgrund seiner hohen Potenz und Selektivität als Autotaxin-Inhibitor einzigartig. Zu den ähnlichen Verbindungen gehören:

α-Bromophosphonat 8: Zeigt eine 1000-fache Verbesserung der Potenz gegenüber anderen Inhibitoren.

GLPG1690: Ein weiterer potenter Autotaxin-Inhibitor, der sich derzeit in klinischen Studien befindet.

Im Vergleich zu diesen Verbindungen zeichnet sich this compound durch seine starke inhibitorische Wirkung und Selektivität in vitro aus, obwohl seine schlechte In-vivo-Stabilität und Bioverfügbarkeit seinen Einsatz in Tierstudien einschränken .

Eigenschaften

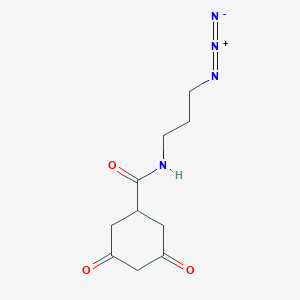

IUPAC Name |

[4-(tetradecanoylamino)phenyl]methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36NO4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-21(23)22-20-16-14-19(15-17-20)18-27(24,25)26/h14-17H,2-13,18H2,1H3,(H,22,23)(H2,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXAHVRWFHOKHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657694 | |

| Record name | {[4-(Tetradecanoylamino)phenyl]methyl}phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1096770-84-1 | |

| Record name | {[4-(Tetradecanoylamino)phenyl]methyl}phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the mechanism of action of S32826 and its downstream effects?

A1: this compound ([4-(Tetradecanoylamino)benzyl]phosphonic acid) is a potent and selective inhibitor of autotaxin (ATX). [] ATX is an enzyme responsible for the hydrolysis of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). [, ] By inhibiting ATX, this compound prevents the formation of LPA, a bioactive lipid involved in various cellular processes such as cell migration, invasion, proliferation, and survival. [, ] Studies have shown that this compound can inhibit the migration of ovarian cancer cells overexpressing ATX and enhance the activation of caspase 3/7 induced by carboplatin, suggesting its potential in cancer therapy. []

Q2: What is the structural characterization of this compound?

A2: While the provided abstracts don't offer specific spectroscopic data, the chemical name [4-(Tetradecanoylamino)benzyl]phosphonic acid allows us to deduce its structure. It includes a phosphonic acid group, a tetradecanamide side chain, and a benzene ring. This information can be used to calculate its molecular formula and weight.

Q3: How does this compound affect cell motility in the context of cancer?

A3: Research indicates that this compound can influence cell motility differently depending on the type of cancer and the LPA receptors involved. In liver epithelial cells treated with carcinogens, this compound suppressed cell motility induced by both a tumor initiator and a promoter by blocking extracellular LPA synthesis. [] This suggests that this compound's impact on cell motility is mediated through its inhibition of ATX and the subsequent reduction of LPA production.

Q4: Are there any known limitations or drawbacks associated with this compound?

A5: Yes, despite its potency as an ATX inhibitor, this compound suffers from drawbacks that have hindered its development as a therapeutic. Specifically, its poor in vivo stability and/or bioavailability have prevented its effective use in animal models for several pathologies. [] This highlights the need for further research to optimize its pharmacokinetic properties, potentially through the development of more stable analogs or alternative delivery strategies.

Q5: What are the potential applications of this compound beyond cancer?

A6: Beyond its potential in cancer, this compound has shown promise in treating other conditions. Research suggests its possible application in lowering intraocular pressure (IOP) in glaucoma. [] This is attributed to its ability to inhibit ATX activity in the aqueous humor, thus influencing the IOP regulation pathway. Further research is needed to fully elucidate this mechanism and explore its therapeutic potential in this area.

Q6: What is the significance of this compound in ATX research?

A7: this compound has played a crucial role as a pharmacological tool in validating the role of ATX in various pathologies. [] Being the first reported inhibitor of ATX with an IC50 in the nanomolar range, it has enabled researchers to study the effects of ATX inhibition in cellular models. [] Despite its limitations in in vivo settings, this compound remains a valuable tool for in vitro studies investigating the ATX-LPA axis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![n-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride](/img/structure/B592769.png)

![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-glutamic Acid](/img/structure/B592775.png)

![(R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B592776.png)

![5-methyl-2-(methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B592781.png)

![4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid](/img/structure/B592788.png)